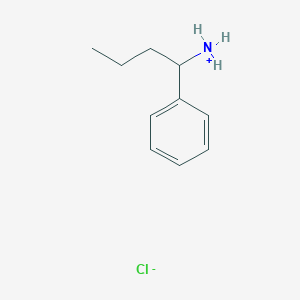

1-Phenylbutylazanium;chloride

Description

1-Phenylbutylazanium chloride is a quaternary ammonium salt characterized by a phenyl-substituted butyl chain linked to a positively charged nitrogen atom (azanium ion), with chloride as the counterion. Such compounds are typically utilized in organic synthesis, pharmaceuticals, or industrial processes due to their ionic nature and reactivity .

Properties

IUPAC Name |

1-phenylbutylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h3-5,7-8,10H,2,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLJBKBDJRRHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC=C1)[NH3+].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Phenylbutylazanium chloride with structurally or functionally related chloride salts, drawing on data from diverse sources:

Table 1: Comparative Analysis of Nitrogen-Containing Chloride Salts

Key Comparative Insights

Structural Diversity :

- 1-Phenylbutylazanium chloride shares the quaternary ammonium core with benzalkonium chloride , but the latter’s long alkyl chains enhance its surfactant properties .

- Phenyldiazonium chloride ’s diazonium group (N₂⁺) makes it highly reactive, unlike the more stable azanium ion in 1-Phenylbutylazanium chloride .

Stability and Handling :

- Diazonium salts (e.g., phenyldiazonium chloride) require strict temperature control, whereas quaternary ammonium salts like 1-Phenylbutylazanium chloride are easier to handle .

- Hydrazine derivatives (e.g., 1-Benzyl-1-phenylhydrazine hydrochloride) exhibit moderate stability but are prone to oxidation, limiting their shelf life .

Applications :

- Benzalkonium chloride is widely used in medical and consumer products, whereas 1-Phenylbutylazanium chloride may find niche roles in catalysis or ionic liquids due to its tailored hydrophobicity.

- Phenyldiazonium chloride ’s transient stability restricts its use to controlled synthetic steps, such as aryl coupling reactions .

Analytical Methods :

- Benzalkonium chloride is routinely quantified via HPLC or spectrophotometry in pharmaceutical formulations . Similar methods may apply to 1-Phenylbutylazanium chloride, though structural differences (e.g., UV absorption profiles) would require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.